Voxzogo -

Voxzogo

Catalog Number: EVT-10907531
CAS Number:
Molecular Formula: C176H290N56O51S3
Molecular Weight: 4103 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Voxzogo, the brand name for vosoritide, is a medication specifically designed for the treatment of achondroplasia, a genetic disorder characterized by abnormal bone growth leading to dwarfism. Achondroplasia is primarily caused by mutations in the fibroblast growth factor receptor 3 gene, which negatively regulates bone growth. Vosoritide is a synthetic analog of C-type natriuretic peptide, which promotes bone growth by inhibiting the downstream signaling of fibroblast growth factor receptor 3. It was approved for use in the European Union in August 2021 and in the United States in November 2021, marking it as the first pharmacological intervention for this condition .

Source and Classification

Voxzogo is classified as a biologic therapy and is categorized under protein-based therapies. The drug is produced using recombinant DNA technology in Escherichia coli cells, allowing for the synthesis of this complex peptide. Its chemical formula is C176H290N56O51S3C_{176}H_{290}N_{56}O_{51}S_{3} with a molecular weight of approximately 4.1 kDa .

Synthesis Analysis

Methods

Vosoritide is synthesized through recombinant DNA technology, utilizing Escherichia coli as the host organism. This method involves inserting the gene encoding vosoritide into bacterial plasmids, allowing the bacteria to produce the peptide. The synthesis process includes fermentation, purification, and formulation steps to ensure that the final product meets safety and efficacy standards.

Technical Details

The production process involves:

  • Fermentation: Cultivation of Escherichia coli containing the vosoritide gene.
  • Purification: Extraction and purification of vosoritide from bacterial lysates using chromatographic techniques.
  • Formulation: Lyophilization to create a stable powder form that can be reconstituted before administration .
Molecular Structure Analysis

Structure

Vosoritide consists of 39 amino acids, including a modified N-terminus that features proline and glycine residues to enhance its stability against enzymatic degradation. The structure includes a disulfide bridge between specific cysteine residues, which is crucial for maintaining its biological activity .

Data

  • Chemical Formula: C176H290N56O51S3C_{176}H_{290}N_{56}O_{51}S_{3}
  • Molecular Weight: Approximately 4102.78 g/mol
  • Peptide Sequence: Pro-Gly-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys .
Chemical Reactions Analysis

Reactions

Vosoritide's primary chemical reactions involve its interaction with natriuretic peptide receptor type B (NPR-B). Upon binding to this receptor, it initiates a signaling cascade that counteracts the activity of fibroblast growth factor receptor 3. This mechanism reduces the inhibitory effects on chondrocyte proliferation and differentiation, promoting endochondral ossification and thus enhancing bone growth.

Technical Details

The biological activity of vosoritide can be summarized as follows:

  • Binding: Vosoritide binds to NPR-B.
  • Signal Transduction: This binding inhibits the MAPK/ERK pathway via interference with RAF-1 signaling.
  • Outcome: Increased proliferation and differentiation of chondrocytes lead to improved bone growth .
Mechanism of Action

Vosoritide operates by mimicking the action of natural C-type natriuretic peptide. In patients with achondroplasia, where fibroblast growth factor receptor 3 is overactive due to genetic mutations, vosoritide effectively antagonizes this receptor's signaling pathway. By binding to NPR-B, it reduces FGFR3's inhibitory effects on bone growth.

Process and Data

The mechanism can be outlined as follows:

  1. Administration: Vosoritide is administered via subcutaneous injection.
  2. Receptor Binding: It binds to NPR-B on chondrocytes.
  3. Inhibition of FGFR3: The binding leads to reduced FGFR3 signaling.
  4. Promotion of Bone Growth: Enhanced chondrocyte activity results in increased longitudinal bone growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White-to-yellow lyophilized powder.
  • Solubility: Soluble upon reconstitution with sterile water for injection.

Chemical Properties

  • Stability: Stable at room temperature for short periods; must be stored appropriately after reconstitution.
  • pH Range: Typically formulated at a neutral pH to ensure stability and compatibility with physiological conditions .
Applications

Voxzogo is primarily used in clinical settings for treating children with achondroplasia who have open epiphyses. Its application has been demonstrated to significantly improve annualized growth velocity compared to placebo treatments in clinical trials. The drug represents a novel approach in addressing growth deficiencies associated with genetic mutations affecting bone development.

Molecular Mechanisms of Action in Achondroplasia Pathophysiology

Fibroblast Growth Factor Receptor 3 Gain-of-Function Mutation and Its Downstream Signaling Inhibition

Achondroplasia arises from an autosomal dominant gain-of-function mutation (G380R) in the Fibroblast Growth Factor Receptor 3 gene, resulting in constitutive ligand-independent activation of the receptor tyrosine kinase [1] [2] [3]. This mutation occurs in >97% of cases and localizes to the transmembrane domain, stabilizing Fibroblast Growth Factor Receptor 3 dimers and prolonging kinase activity [3] [5]. Pathological Fibroblast Growth Factor Receptor 3 signaling hyperactivates the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase and Signal Transducer and Activator of Transcription 1 pathways, disrupting endochondral ossification [2] [6]. Key downstream effects include:

  • Chondrocyte Proliferation Suppression: Cyclin D1 downregulation and p21 upregulation induce cell cycle arrest in the proliferative zone of growth plates [3].
  • Differentiation Inhibition: Reduced expression of Indian Hedgehog and Parathyroid Hormone-Related Peptide Receptor disturbs the feedback loop regulating chondrocyte maturation [1] [5].
  • Extracellular Matrix Impairment: Diminished Sox9 transcription factor activity compromises collagen type II and aggrecan synthesis [3].

Table 1: Downstream Effects of Constitutive Fibroblast Growth Factor Receptor 3 Signaling

Signaling PathwayKey EffectorsBiological Consequence
MAPK/ERKERK1/2 phosphorylation ↑Chondrocyte proliferation ↓
STAT1STAT1 activation ↑Chondrocyte apoptosis ↑
IHH/PTHrPIHH expression ↓Disrupted hypertrophic transition

Natriuretic Peptide Receptor B Agonism and Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway Modulation

Vosoritide is a 39-amino acid analog of C-Type Natriuretic Peptide engineered with an N-terminal proline-glycine extension to resist neutral endopeptidase degradation [6] [8]. It binds with high affinity to Natriuretic Peptide Receptor B, a transmembrane guanylyl cyclase receptor highly expressed in chondrocytes [2] [10]. Ligand engagement triggers intracellular cyclic guanosine monophosphate production, which:

  • Activates Protein Kinase G-II: Phosphorylates Raf-1 Proto-Oncogene Serine/Threonine-Protein Kinase at Ser43, inhibiting its capacity to activate Mitogen-Activated Protein Kinase Kinase [2] [6].
  • Suppresses ERK1/2 Phosphorylation: Reduces Extracellular Signal-Regulated Kinase activity by 60–70% in growth plate chondrocytes, mitigating Fibroblast Growth Factor Receptor 3-mediated suppression of chondrogenesis [4] [10].
  • Upregulates Pro-Chondrogenic Genes: Cyclic guanosine monophosphate-dependent transcription factors increase Sox9, Aggrecan, and Collagen Type II expression [6].

In vitro studies demonstrate vosoritide’s half maximal effective concentration (3 nM) is 3.7-fold lower than endogenous C-Type Natriuretic Peptide (11 nM), confirming enhanced receptor potency [8].

Crosstalk Between C-Type Natriuretic Peptide Analog Signaling and Fibroblast Growth Factor Receptor 3-Mediated Chondrocyte Suppression

C-Type Natriuretic Peptide analog signaling directly counterbalances pathological Fibroblast Growth Factor Receptor 3 activity through spatial and temporal modulation of overlapping pathways:

  • MAPK Pathway Antagonism: C-Type Natriuretic Peptide-Natriuretic Peptide Receptor B-generated cyclic guanosine monophosphate blocks Rapidly Accelerated Fibrosarcoma activation, interrupting signal flux from Fibroblast Growth Factor Receptor 3 to Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase [2] [10].
  • Chondrocyte Zonal Rebalancing: Vosoritide restores proliferation:hypertrophy ratios in growth plates by increasing proliferative zone width by 52% and enhancing collagen type X deposition in the hypertrophic zone [3] [7].
  • Transcriptional Network Modulation: C-Type Natriuretic Peptide signaling induces Nuclear Factor of Activated T-Cells 1 nuclear translocation, activating promoters for COL10A1 and Vascular Endothelial Growth Factor – critical drivers of terminal chondrocyte differentiation and angiogenesis in endochondral ossification [4] [6].

Table 2: Growth Plate Chondrocyte Responses to Vosoritide

Growth Plate ZoneFibroblast Growth Factor Receptor 3 DominanceC-Type Natriuretic Peptide Analog Rescue
Resting ZonePre-chondrocyte accumulation ↓Sox9 expression ↑
Proliferative ZoneCell column organization disruptedCollagen type II synthesis ↑ (3.2-fold)
Hypertrophic ZoneHypertrophy delayed; vascular invasion impairedCollagen type X ↑; Vascular Endothelial Growth Factor secretion ↑

Biomarkers of Endochondral Ossification: Urinary Cyclic Guanosine Monophosphate and Collagen Type X Dynamics

Pharmacodynamic responses to vosoritide are quantifiable through non-invasive biomarkers reflecting target engagement and bone formation:

  • Urinary Cyclic Guanosine Monophosphate: Natriuretic Peptide Receptor B activation increases cyclic guanosine monophosphate excretion, peaking 30–60 minutes post-dose. Phase 3 trials showed 2.1-fold higher urinary cyclic guanosine monophosphate/creatinine ratios in vosoritide-treated patients versus placebo (p<0.001), confirming receptor engagement [2] [6].
  • Serum Collagen Type X Marker: A cleavage product of growth plate collagen type X, serum collagen type X marker rises 43% after 6 months of therapy (p=0.003), correlating with hypertrophic chondrocyte activity (r=0.71) [6] [7].
  • Alkaline Phosphatase Dynamics: Transient elevation in bone-specific alkaline phosphatase (17% above baseline) marks osteoblast activation during endochondral ossification [2]. Longitudinal data reveal serum collagen type X marker levels predict 78% of height velocity variance (r²=0.78), validating its utility as a growth biomarker [7].

Table 3: Temporal Biomarker Response Profile to Vosoritide

BiomarkerPeak Response TimeMagnitude vs. BaselineCorrelation with Growth Velocity
Urinary cyclic guanosine monophosphate30–60 minutes↑ 210%r = 0.68
Serum collagen type X marker6 months↑ 43%r = 0.84
Alkaline phosphatase3–6 months↑ 17%r = 0.52

Properties

Product Name

Voxzogo

IUPAC Name

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid

Molecular Formula

C176H290N56O51S3

Molecular Weight

4103 g/mol

InChI

InChI=1S/C176H290N56O51S3/c1-14-95(10)143-172(280)201-84-138(245)209-125(86-234)168(276)221-113(54-65-284-13)159(267)229-124(85-233)152(260)200-81-135(242)206-114(66-91(2)3)150(258)198-83-140(247)211-128(174(282)283)89-286-285-88-127(170(278)224-118(70-98-34-16-15-17-35-98)151(259)199-80-137(244)207-115(67-92(4)5)162(270)217-108(41-23-29-60-182)155(263)223-117(69-94(8)9)164(272)226-122(75-142(250)251)167(275)219-110(160(268)231-143)44-32-63-193-176(188)189)210-139(246)82-197-149(257)105(38-20-26-57-179)215-169(277)126(87-235)230-163(271)116(68-93(6)7)208-136(243)79-196-147(255)103(36-18-24-55-177)213-153(261)106(39-21-27-58-180)218-166(274)121(74-132(185)239)222-144(252)96(11)203-133(240)77-195-148(256)104(37-19-25-56-178)214-165(273)119(71-99-46-48-101(236)49-47-99)225-156(264)107(40-22-28-59-181)216-154(262)109(43-31-62-192-175(186)187)212-145(253)97(12)204-161(269)120(73-131(184)238)227-171(279)129-45-33-64-232(129)173(281)123(72-100-76-190-90-202-100)228-158(266)112(51-53-141(248)249)220-157(265)111(50-52-130(183)237)205-134(241)78-194-146(254)102-42-30-61-191-102/h15-17,34-35,46-49,76,90-97,102-129,143,191,233-236H,14,18-33,36-45,50-75,77-89,177-182H2,1-13H3,(H2,183,237)(H2,184,238)(H2,185,239)(H,190,202)(H,194,254)(H,195,256)(H,196,255)(H,197,257)(H,198,258)(H,199,259)(H,200,260)(H,201,280)(H,203,240)(H,204,269)(H,205,241)(H,206,242)(H,207,244)(H,208,243)(H,209,245)(H,210,246)(H,211,247)(H,212,253)(H,213,261)(H,214,273)(H,215,277)(H,216,262)(H,217,270)(H,218,274)(H,219,275)(H,220,265)(H,221,276)(H,222,252)(H,223,263)(H,224,278)(H,225,264)(H,226,272)(H,227,279)(H,228,266)(H,229,267)(H,230,271)(H,231,268)(H,248,249)(H,250,251)(H,282,283)(H4,186,187,192)(H4,188,189,193)/t95-,96-,97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,143-/m0/s1

InChI Key

IGYWDDBBJPSOTG-WBAGYEQSSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.